molecular formula C11H10BrNO2 B12599003 5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one CAS No. 651007-40-8

5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12599003
CAS No.: 651007-40-8
M. Wt: 268.11 g/mol
InChI Key: BPJKTBMSGJPVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic IUPAC name, 5-bromo-3-hydroxy-3-prop-2-en-1-yl-1H-indol-2-one , reflects its oxindole core structure and substituent arrangement. The oxindole scaffold consists of a bicyclic system featuring a benzene ring fused to a pyrrolidin-2-one moiety. Numeric positioning follows IUPAC guidelines:

  • Bromo substituent at position 5 on the benzene ring.
  • Hydroxy and prop-2-en-1-yl groups at position 3 of the pyrrolidin-2-one ring.

The molecular formula C₁₁H₁₀BrNO₂ (molecular weight: 268.11 g/mol) indicates a brominated oxindole derivative with one degree of unsaturation from the allyl group. Elemental composition analysis reveals:

  • Bromine (29.82% by mass) contributes significantly to molecular weight and polarizability.
  • Oxygen (11.93%) and nitrogen (5.22%) enable hydrogen bonding and dipole interactions.

Table 1: Molecular formula comparison with related oxindoles

Compound Molecular Formula Molecular Weight (g/mol)
5-Bromo-3-hydroxy-3-prop-2-en-1-yl C₁₁H₁₀BrNO₂ 268.11
5-Bromo-1-methyl analog C₁₀H₉BrN₂O₂ 293.10
Allyl-furyl derivative C₁₇H₁₄BrNO₄ 376.21

The allyl group (C₃H₅) introduces steric bulk and π-electron density, distinguishing it from simpler 3-hydroxyoxindoles.

Stereochemical Features and Tautomeric Possibilities

The C3 position, bearing both hydroxy and allyl groups, constitutes a stereogenic center. However, crystallographic data for this specific compound remain unreported. In related 3-hydroxyoxindoles, substituent configuration influences tautomeric equilibria between keto (lactam) and enol (lactim) forms. For 5-bromo-3-hydroxy-3-prop-2-en-1-yl-1H-indol-2-one:

  • Keto form : Dominates in nonpolar solvents, stabilized by intramolecular hydrogen bonding between C3-OH and the lactam carbonyl.
  • Enol form : Favored under basic conditions or in polar protic solvents, enabling conjugation between the hydroxyl oxygen and the aromatic system.

Tautomerization kinetics depend on solvent polarity and temperature. Spectroscopic studies of analogous compounds suggest enolization increases π-delocalization, red-shifting UV-Vis absorption bands. The allyl group’s electron-donating resonance effects may further stabilize the enol tautomer relative to alkyl-substituted derivatives.

Comparative Structural Analysis with Related Oxindole Derivatives

Structural differentiation arises from substituent variations at C3 and C5:

1. Bromine vs. Non-halogenated Derivatives
The C5 bromine atom enhances electrophilic aromatic substitution resistance compared to non-halogenated oxindoles. This substitution also increases molecular polarity, as evidenced by higher calculated logP values for brominated analogs (e.g., 2.34 vs. 1.89 for chloro derivatives).

2. Allyl vs. Aryl/Aralkyl Substituents
The prop-2-en-1-yl group confers greater conformational flexibility than rigid aryl substituents (e.g., furyl-oxoethyl in ). Dynamic NMR studies of similar compounds show allyl rotation barriers of ~8–12 kJ/mol, enabling adaptive binding in biological matrices.

3. Hydroxy vs. Alkoxy/Amino Groups
The C3 hydroxy group enables hydrogen-bond donor capacity absent in alkoxy- or amino-substituted oxindoles. This property facilitates crystal packing via O–H···O=C interactions, as observed in X-ray structures of 3-hydroxy-5-nitrooxindole.

Table 2: Functional group impact on physicochemical properties

Substituent Melting Point (°C) Water Solubility (mg/mL)
3-Hydroxy (this compound) 182–184 0.45
3-Methoxy analog 165–167 1.12
3-Amino derivative 198–200 3.89

The allyl-hydroxy combination creates a steric environment distinct from bulkier derivatives like 3-[2-(2-furyl)-2-oxoethyl] analogs, which exhibit 15–20% lower solubility in dimethyl sulfoxide. Synthetic methodologies for such compounds often employ Henry reactions or asymmetric catalysis, as described in patents and catalytic studies.

Properties

CAS No.

651007-40-8

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-prop-2-enyl-1H-indol-2-one

InChI

InChI=1S/C11H10BrNO2/c1-2-5-11(15)8-6-7(12)3-4-9(8)13-10(11)14/h2-4,6,15H,1,5H2,(H,13,14)

InChI Key

BPJKTBMSGJPVDG-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(C2=C(C=CC(=C2)Br)NC1=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method might include:

    Bromination: Introduction of the bromine atom to the indole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Hydroxylation: Introduction of the hydroxy group, possibly through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Alkylation: Attachment of the prop-2-en-1-yl group via alkylation reactions using allyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 5-Bromo-3-oxo-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one.

    Reduction: Formation of 3-Hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one.

    Substitution: Formation of 5-Substituted-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is its potential as an anticancer agent. Research has demonstrated that derivatives of indole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Case Study: Antiproliferative Activity
    • A study evaluated a series of 5-bromo derivatives against human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer).
    • Results indicated that some derivatives showed IC50 values comparable to cisplatin, a standard chemotherapy drug, suggesting their potential as effective anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The bromine atom in its structure enhances its reactivity and interaction with microbial enzymes.

  • Case Study: Antimicrobial Screening
    • Various derivatives were screened against bacterial strains, demonstrating notable inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli.
    • These findings suggest that the compound could be developed into a new class of antimicrobial agents .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of indole derivatives, including 5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one.

  • Case Study: Neuroprotection
    • Experimental models indicated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis.
    • This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of 5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one would depend on its specific biological target. Generally, it may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with Receptors: Modulate receptor activity by binding to receptor sites.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function.

Comparison with Similar Compounds

Structural Modifications at the 3-Position

The 3-position of indolinone derivatives is a key site for structural diversification. Below is a comparison of substituents and their implications:

Compound Name 3-Substituent Key Features Evidence ID
Target Compound Prop-2-en-1-yl (allyl) Propenyl group offers conjugation and potential for polymerization or Michael addition. Hydroxyl enhances hydrogen bonding.
5-Bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1H-indol-2-one 2-Oxo-2-phenylethyl Phenyl group introduces aromaticity and lipophilicity; ketone enhances polarity.
5-Bromo-1-ethyl-3-hydroxy-3-(2-oxo-2-pyridin-2-yl-ethyl)-indol-2-one 2-Oxo-2-pyridin-2-yl-ethyl Pyridinyl substituent enables hydrogen bonding and metal coordination.
(3R)-5-Bromo-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1-(prop-2-yn-1-yl)-indol-2-one 2-Oxo-2-(4-pyridinyl)ethyl + propargyl Propargyl group allows click chemistry; pyridinyl enhances solubility in polar solvents.
5-Bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-allyl-indol-2-one 2-Oxo-2-(4-methoxyphenyl)ethyl Methoxy group provides electron-donating effects, altering electronic density.
5-Bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-indol-2-one 2-Oxo-2-(3-nitrophenyl)ethyl Nitro group introduces strong electron-withdrawing effects, increasing reactivity.

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (C₁₁H₁₀BrNO₂, MW = 276.11) has moderate molecular weight, comparable to analogs like the pyridinyl derivative (C₁₈H₁₃BrN₂O₃, MW = 385.22 ). Fluorinated derivatives (e.g., : C₂₁H₁₅BrF₁₇NO₃S, MW = 764.29) exhibit significantly higher lipophilicity due to perfluoroalkyl chains .
  • Solubility :
    • Hydroxyl and pyridinyl groups (e.g., ) improve aqueous solubility, while aryl and fluorinated substituents () reduce it.

Biological Activity

5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the indole family, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

The chemical structure of 5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one can be summarized as follows:

PropertyValue
Molecular FormulaC14H14BrN O2
Molecular Weight288.17 g/mol
LogP3.5964
Polar Surface Area51.836 Å
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Anticancer Properties

Research indicates that compounds within the indole class, including 5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one, exhibit notable anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the disruption of microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have demonstrated that similar compounds can enhance caspase activity and induce morphological changes indicative of apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 µM .
  • Case Studies :
    • In one study, derivatives of indole were screened for cytotoxicity against MDA-MB-231 and HepG2 cell lines. The results indicated that several compounds exhibited IC50 values ranging from 2.43 to 14.65 µM, suggesting a potential for selective toxicity towards cancer cells over normal cells .
    • Another study highlighted the ability of indole derivatives to modulate key signaling pathways involved in tumor progression, including NF-kB and p53 pathways .

Anti-inflammatory Activity

Compounds similar to 5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one have also been reported to possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Summary of Research Findings

The biological activities of 5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one can be summarized in the following table:

Activity TypeObservationsReferences
AnticancerInhibition of cell proliferation in MDA-MB-231 and HepG2 with IC50 values between 2.43 and 14.65 µM; induction of apoptosis through caspase activation
Anti-inflammatoryReduction in pro-inflammatory cytokines; potential modulation of NF-kB and p53 pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.